Cas no 5381-24-8 (3-(Hydroxymethyl)benzoBthiophene)
3-(Hydroxymethyl)benzoBthiophene Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophen-3-ylmethanol
- 1-Benzothiophen-3-ylmethanol
- 3-(Hydroxymethyl)benzo[b]thiophene
- 3-Benzothiophenemethanol
- 3-hydroxymethylbenzo[b]thiophene
- A]thiophene-3-methanol
- benzo[b]thiophene-3-methanol
- 5381-24-8
- EN300-157942
- CHEBI:194612
- benzo[b]thiophen-3-yl methanol
- (1-benzothiophen-3-yl)methanol
- DTXSID10380002
- Q27455116
- CHEMBL3358210
- F83612
- AKOS009157899
- Z385370244
- benzothien-3-ylmethanol
- BDBM50037885
- 3-Hydroxymetnylbenzo[b]thiophene
- 4W1
- MFCD02682007
- STR07371
- BP-10647
- CS-0309112
- 1-Benzothien-3-ylmethanol, AldrichCPR
- J-519702
- FT-0607371
- SCHEMBL2248829
- CBZ-L-VALINEMETHYLESTER
- UYGMKSKKGSUAHB-UHFFFAOYSA-N
- 1-benzothiophene-3-ylmethanol
- 3-(Hydroxymethyl)benzoBthiophene
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- MDL: MFCD02682007
- Inchi: 1S/C9H8OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2
- InChI Key: UYGMKSKKGSUAHB-UHFFFAOYSA-N
- SMILES: S1C=C(CO)C2C=CC=CC1=2
Computed Properties
- Exact Mass: 164.03000
- Monoisotopic Mass: 164.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.5A^2
- XLogP3: 2.1
Experimental Properties
- Density: 1.294
- Melting Point: 49-50 ºC
- Boiling Point: 72-74 ºC (0.5 mmHg)
- Flash Point: 149.8 ℃
- Refractive Index: 1.698
- PSA: 48.47000
- LogP: 2.39360
3-(Hydroxymethyl)benzoBthiophene Security Information
- Hazard Statement: Irritant
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S24/25
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S24/25
3-(Hydroxymethyl)benzoBthiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Hydroxymethyl)benzoBthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005638-5g |
Benzo[b]thiophen-3-ylmethanol |
5381-24-8 | 95% | 5g |
$400.00 | 2023-09-01 | |
| Chemenu | CM160712-5g |
3-(Hydroxymethyl)benzo[b]thiophene |
5381-24-8 | 95% | 5g |
$297 | 2021-06-17 | |
| Matrix Scientific | 127280-1g |
3-(Hydroxymethyl)benzo[b]thiophene, >95% |
5381-24-8 | >95% | 1g |
$225.00 | 2021-06-26 | |
| TRC | H971145-100mg |
3-(Hydroxymethyl)benzo[B]thiophene |
5381-24-8 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H971145-500mg |
3-(Hydroxymethyl)benzo[B]thiophene |
5381-24-8 | 500mg |
$ 160.00 | 2022-06-04 | ||
| TRC | H971145-1g |
3-(Hydroxymethyl)benzo[B]thiophene |
5381-24-8 | 1g |
$ 230.00 | 2022-06-04 | ||
| Apollo Scientific | OR23176-1g |
3-(Hydroxymethyl)benzo[b]thiophene |
5381-24-8 | 1g |
£84.00 | 2024-05-26 | ||
| abcr | AB144878-1 g |
1-Benzothiophen-3-ylmethanol, 95%; . |
5381-24-8 | 95% | 1 g |
€202.00 | 2023-07-20 | |
| abcr | AB144878-10 g |
1-Benzothiophen-3-ylmethanol, 95%; . |
5381-24-8 | 95% | 10 g |
€568.00 | 2023-07-20 | |
| abcr | AB144878-250mg |
1-Benzothiophen-3-ylmethanol, 95%; . |
5381-24-8 | 95% | 250mg |
€136.00 | 2025-04-18 |
3-(Hydroxymethyl)benzoBthiophene Suppliers
3-(Hydroxymethyl)benzoBthiophene Related Literature
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Thakkellapati Sivakumari,Anju Chadha RSC Adv. 2015 5 91594
Additional information on 3-(Hydroxymethyl)benzoBthiophene
Recent Advances in the Study of 3-(Hydroxymethyl)benzoBthiophene (CAS: 5381-24-8) in Chemical Biology and Pharmaceutical Research
3-(Hydroxymethyl)benzoBthiophene (CAS: 5381-24-8) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile chemical properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel kinase inhibitors and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activity, and potential clinical relevance.
One of the most notable advancements in the study of 3-(Hydroxymethyl)benzoBthiophene is its application in the design of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against several oncogenic kinases, including EGFR and BRAF. The researchers utilized structure-activity relationship (SAR) analysis to optimize the hydroxymethyl group's positioning, which significantly enhanced binding affinity and selectivity. These findings suggest that 3-(Hydroxymethyl)benzoBthiophene could serve as a promising scaffold for developing targeted cancer therapies.
In addition to its potential in oncology, recent investigations have revealed the anti-inflammatory properties of 3-(Hydroxymethyl)benzoBthiophene derivatives. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain analogs of this compound effectively suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating NF-κB signaling pathways. The hydroxymethyl moiety was found to play a critical role in these interactions, suggesting that further modifications to this functional group could yield compounds with improved therapeutic profiles for treating chronic inflammatory diseases.
The synthetic accessibility of 3-(Hydroxymethyl)benzoBthiophene has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described an efficient, scalable synthesis route for this compound, starting from commercially available benzoBthiophene precursors. The optimized protocol features a one-pot hydroxymethylation reaction with formaldehyde under mild conditions, achieving high yields (85-90%) and excellent purity. This advancement addresses previous challenges in large-scale production, making the compound more accessible for both academic and industrial research.
Looking forward, the unique chemical properties of 3-(Hydroxymethyl)benzoBthiophene continue to inspire innovative applications in drug discovery. Computational studies published in early 2024 predict that this scaffold may have utility in targeting protein-protein interactions, particularly in disrupting the interfaces involved in viral entry mechanisms. These theoretical insights, combined with the compound's demonstrated biological activities, position it as a valuable tool for addressing unmet medical needs across multiple therapeutic areas.
In conclusion, recent research on 3-(Hydroxymethyl)benzoBthiophene (CAS: 5381-24-8) underscores its growing importance in chemical biology and pharmaceutical development. Its dual role as a versatile synthetic intermediate and a biologically active scaffold makes it particularly valuable for medicinal chemistry applications. As studies continue to elucidate its mechanisms of action and optimize its derivatives, this compound is poised to contribute significantly to the next generation of targeted therapeutics.
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